Ethyl [(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate
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Overview
Description
ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to control the reaction rate and selectivity .
Scientific Research Applications
ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE can be compared with other similar compounds, such as:
6-METHYL-5-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL 1-NAPHTHYL ETHER: This compound shares a similar thienopyrimidine core but differs in its substituents, leading to different biological activities and applications.
4-(6-METHYL-2-PHENYLTHIENO[3,2-D]PYRIMIDIN-4-YL)MORPHOLINE:
The uniqueness of ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N2O2S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C16H14N2O2S2/c1-2-20-13(19)9-22-16-14-12(11-6-4-3-5-7-11)8-21-15(14)17-10-18-16/h3-8,10H,2,9H2,1H3 |
InChI Key |
NLBUXXCPNGXUPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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